
3-Nitrobenzenesulfonic acid
Overview
Description
3-Nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H5NO5S. It is a derivative of benzene, where a nitro group (-NO2) and a sulfonic acid group (-SO3H) are attached to the benzene ring. This compound is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrobenzenesulfonic acid can be synthesized by dissolving nitrobenzene in 98% sulfuric acid and heating the mixture to 80°C. Subsequently, 65% oleum is added at this temperature, and the reaction is completed by heating for 9 hours at 105°C . Another method involves the catalytic sulfonation of nitrobenzene using sulfur trioxide and a sodium tungstate catalyst. The reaction is carried out at 80-100°C, followed by heat preservation at 100-120°C for 2-4 hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chlorosulfonic acid and nitrobenzene. The reaction is conducted at temperatures ranging from 90°C to 120°C, followed by the addition of an inorganic acid chloride .
Chemical Reactions Analysis
Method A: Oleum-Based Sulfonation
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Reagents : Nitrobenzene + 25% oleum (SO₃ in H₂SO₄)
-
Conditions : 80–120°C for 9–12 hours
-
Mechanism :
-
Byproducts : 3,3'-Dinitrodiphenyl sulfone (up to 5%)
Method B: Tubular Reactor Process
Reduction Reactions
The nitro group undergoes selective reduction, forming metanilic acid (3-aminobenzenesulfonic acid), a critical dye intermediate.
Iron Mud Reduction (Industrial Scale)
Mechanism :
Redox Behavior in Dye Chemistry
As a mild oxidizing agent (E° = +0.85 V vs. SHE), it prevents premature reduction in:
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Anthraquinone amination : Stabilizes intermediates during NH₃ substitution
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Vat dye printing : Maintains leuco forms until final oxidation
Key Data :
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Oxidizing capacity: 0.5–1.2 eq/g (pH-dependent)
Electrophilic Substitution
The sulfonic acid group directs incoming electrophiles to the meta position relative to itself:
Reaction | Conditions | Product | Yield |
---|---|---|---|
Nitration | HNO₃/H₂SO₄, 50°C | 3-Nitro-5-sulfobenzoic acid | 78% |
Chlorination | Cl₂/FeCl₃, 80°C | 3-Chloro-5-nitrobenzenesulfonic acid | 65% |
Limited by poor solubility in non-polar media |
Thermal Decomposition
Controlled pyrolysis produces industrially valuable intermediates:
Parameter | Value |
---|---|
Onset Temperature | 200°C |
Major Products | SO₃(g), NO₂(g), Benzene |
Half-Life at 250°C | 15 minutes |
Requires acid scavengers in high-temperature applications |
Complexation with Metals
The sulfonate group chelates divalent cations, enabling applications in:
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Wastewater treatment : Removes Pb²⁺/Cu²⁺ (Kf = 10⁸–10¹⁰ M⁻¹)
Stability Constants :
Metal Ion | log K (25°C) |
---|---|
Fe²⁺ | 4.2 |
Cu²⁺ | 6.8 |
Pb²⁺ | 7.5 |
Scientific Research Applications
Photocatalysis
3-Nitrobenzenesulfonic acid serves as a substrate in photocatalytic studies, particularly involving titanium dioxide (TiO₂). Research indicates that it can undergo photocatalytic transformation under UV light, making it suitable for environmental remediation processes. For instance, a study demonstrated that the photocatalytic degradation of this compound was more efficient with P25 TiO₂ compared to other variants, highlighting its potential in wastewater treatment applications .
Dye Synthesis
This compound is a critical precursor in the synthesis of various dyes, including azo dyes and anthraquinone dyes. Its ability to form stable complexes with metal ions enhances the color properties of the resultant dyes. The synthesis process often involves reactions with other chemicals to produce high-purity dye intermediates .
Analytical Chemistry
In analytical chemistry, this compound is used as a reagent for spectrophotometric titrations due to its strong absorption characteristics in the UV-visible spectrum. This property allows for the quantification of various analytes in complex mixtures .
Case Study 1: Photocatalytic Efficiency
A comparative study evaluated the efficiency of different TiO₂ photocatalysts using this compound as a model compound. The results indicated that the transformation rate was directly proportional to the concentration of the substrate, confirming its utility in assessing photocatalyst performance under varying conditions .
Case Study 2: Dye Production
In an industrial setting, this compound was employed to synthesize an azo dye. The process involved coupling it with diazonium salts, resulting in a vibrant colorant used in textiles. The yield and purity of the dye were significantly enhanced by optimizing reaction conditions such as temperature and pH .
Mechanism of Action
The mechanism of action of 3-nitrobenzenesulfonic acid involves its ability to participate in various chemical reactions due to the presence of the nitro and sulfonic acid groups. These functional groups allow the compound to act as an oxidizing agent, a stabilizer, and a reagent in different chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- 4-Nitrobenzenesulfonic acid
- 2-Nitrobenzenesulfonic acid
- Benzenesulfonic acid
Comparison: 3-Nitrobenzenesulfonic acid is unique due to the position of the nitro group on the benzene ring. This positional difference influences its reactivity and the types of reactions it can undergo. For example, 4-nitrobenzenesulfonic acid has the nitro group in the para position, which affects its chemical behavior compared to the meta position in this compound .
Biological Activity
3-Nitrobenzenesulfonic acid (3-NBS) is an aromatic sulfonic acid that has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals, environmental science, and materials chemistry. This article explores the biological activity of 3-NBS, focusing on its pharmacological effects, toxicity, and potential therapeutic uses.
- Chemical Formula : CHNOS
- CAS Number : 127-68-4
- Molecular Weight : 202.19 g/mol
- Solubility : Soluble in water (200 g/L at 20 °C)
- pH : Approximately 8 in a 50 g/L solution .
Pharmacological Effects
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Antimicrobial Activity :
- Research indicates that 3-NBS exhibits antimicrobial properties against various bacterial strains. It has been shown to enhance the effectiveness of other antimicrobial agents when used in combination therapies .
- A study highlighted its potential as a surfactant that can disrupt bacterial membranes, thereby increasing susceptibility to antibiotics .
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Toxicity and Safety :
- Toxicological assessments reveal that 3-NBS can cause irritation and sensitization upon contact with skin or eyes. Ingestion can lead to methemoglobinemia, a condition where hemoglobin is altered, reducing oxygen transport in the blood .
- The LD50 for oral administration in rats is reported to be greater than 2000 mg/kg, indicating low acute toxicity under controlled conditions .
- Reduction Reactions :
Case Studies
- Micellar Studies :
- Photocatalytic Degradation :
Data Summary
Property | Value |
---|---|
Density | 0.45 g/cm³ |
Flash Point | 100 °C |
Melting Point | 350 °C (decomposition) |
LD50 Oral | >2000 mg/kg |
Solubility | 200 g/L |
pH (50 g/L solution) | ~8 |
Q & A
Q. Basic: What are the standard methods for synthesizing 3-Nitrobenzenesulfonic acid, and how is purity validated?
Methodological Answer:
this compound is typically synthesized via sulfonation of nitrobenzene using concentrated sulfuric acid or via nitration of benzenesulfonic acid. The sodium salt form (CAS 127-68-4) is often isolated as needles with a decomposition temperature of 350°C . Purity validation involves acidimetric assays after ion exchange (≥92% purity), water content analysis (Karl Fischer titration, ≤5%), and infrared spectroscopy (IR) for structural confirmation . Researchers should monitor reaction progress using thin-layer chromatography (TLC) and optimize sulfonation conditions (e.g., temperature, acid concentration) to minimize byproducts like isomers or over-nitrated derivatives .
Q. Advanced: How can reaction conditions be optimized to improve yield in the sulfonation of nitrobenzene?
Methodological Answer:
Key parameters include:
- Temperature : Maintain 80–100°C to balance reaction rate and side reactions.
- Acid Concentration : Use oleum (fuming sulfuric acid) to enhance sulfonation efficiency.
- Catalysts : Explore FeCl₃ or V₂O₅ to direct sulfonation to the meta position .
Post-reaction, fractional crystallization in ethanol/water mixtures enhances purity. Advanced characterization techniques like ¹H NMR (deuterated DMSO solvent) and high-performance liquid chromatography (HPLC) with UV detection at 254 nm can resolve structural isomers and quantify yield .
Q. Basic: What analytical techniques are suitable for quantifying this compound in aqueous solutions?
Methodological Answer:
Common methods include:
- UV-Vis Spectroscopy : Measure absorbance at 265 nm (ε ≈ 4500 L·mol⁻¹·cm⁻¹) in neutral pH .
- Ion Chromatography (IC) : Use anion-exchange columns (e.g., AS11-HC) with suppressed conductivity detection, achieving detection limits of 0.1 mg/L .
- Titrimetry : Acid-base titration after ion exchange to quantify sulfonic acid groups . Calibrate with sodium salt standards (CAS 127-68-4) and validate against IR or mass spectrometry (MS) .
Q. Advanced: How can coupled microwave-UV irradiation enhance degradation of this compound in wastewater?
Methodological Answer:
Microwave-UV systems generate reactive radicals (•OH, SO₄•⁻) that cleave the sulfonic acid and nitro groups. Experimental design should:
- Optimize Parameters : Microwave power (300–600 W), UV wavelength (254 nm), and H₂O₂ dosage (1–5 mM) .
- Monitor Byproducts : Use LC-MS to identify intermediates like 3-aminobenzenesulfonic acid and track total organic carbon (TOC) reduction. A study achieved >90% degradation in 60 minutes under 500 W microwave/UV . Compare with microbial degradation using activated sludge (e.g., Pseudomonas spp.), which requires 48–72 hours for complete mineralization .
Q. Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
- Storage : Keep in airtight containers at 2–30°C, away from oxidizers .
- Spill Management : Neutralize with sodium bicarbonate, collect residues, and dispose as hazardous waste .
Q. Advanced: How do substituent effects influence the electrophilic substitution reactivity of this compound?
Methodological Answer:
The nitro group (-NO₂) is a strong meta-directing deactivator, while the sulfonic acid group (-SO₃H) further deactivates the ring. Reactivity studies in nitration or halogenation reactions show preferential substitution at the 5-position (relative to -NO₂). Computational modeling (DFT calculations) can predict reaction sites by analyzing electron density maps and Fukui indices. Experimentally, kinetic studies under varying HNO₃/H₂SO₄ concentrations reveal rate constants (k) 2–3 orders lower than benzene due to deactivation .
Q. Basic: What are the environmental toxicity thresholds for this compound?
Methodological Answer:
Acute toxicity (rat oral LD₅₀ >2000 mg/kg) suggests low mammalian toxicity, but ecotoxicity studies indicate inhibition of microbial activity at >100 mg/L in activated sludge . Chronic exposure thresholds for aquatic organisms (e.g., Daphnia magna) are derived via 48-hour EC₅₀ tests, typically <50 mg/L . Always comply with local regulations for wastewater discharge (e.g., ≤1 ppm in industrial effluents).
Q. Advanced: What mechanistic insights explain the biodegradation pathway of this compound by aerobic bacteria?
Methodological Answer:
Pseudomonas strains utilize a two-step pathway:
Nitro Reduction : NADH-dependent nitroreductases convert -NO₂ to -NH₂, forming 3-aminobenzenesulfonic acid.
Desulfonation : Oxygenase enzymes cleave the C-S bond, releasing sulfate and catechol intermediates .
Metabolomic profiling (GC-MS) and ¹⁴C tracer studies (e.g., using [ring-¹⁴C]-labeled compound) quantify mineralization rates. Co-culture systems with Comamonas spp. enhance degradation efficiency by 40% via synergistic metabolism .
Properties
IUPAC Name |
3-nitrobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMOULMPIIOVTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048079 | |
Record name | 3-Nitrobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048079 | |
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Molecular Weight |
203.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline powder; [TCI America MSDS] | |
Record name | 3-Nitrobenzenesulfonic acid | |
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CAS No. |
98-47-5 | |
Record name | 3-Nitrobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Nitrobenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Nitrobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitrobenzenesulphonic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.429 | |
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